

2-Octenal as a volatile organic compound (VOC)

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An In-depth Technical Guide to **2-Octenal** as a Volatile Organic Compound (VOC)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Introduction to 2-Octenal

(E)-2-Octenal is an alpha, beta-unsaturated aldehyde, a class of volatile organic compounds (VOCs) recognized for their distinct aromas and significant biological reactivity. As a member of the medium-chain aldehyde family, it is characterized by an eight-carbon chain.[1][2][3] Its structure, featuring a reactive carbonyl group and a carbon-carbon double bond, makes it an electrophile capable of interacting with biological nucleophiles, which underpins its toxicological and signaling properties. This compound is also identified as a uremic toxin, which can accumulate in the body and may contribute to conditions like chronic kidney disease and cardiovascular disease.[1][2]

Physicochemical Properties and Environmental Sources

A comprehensive understanding of **2-Octenal**'s properties is essential for its detection, quantification, and the study of its biological interactions.

Table 1: Physicochemical Properties of (E)-2-Octenal



Property	Value	
Molecular Formula	C ₈ H ₁₄ O[1][4]	
Molecular Weight	126.20 g/mol [1][2][5]	
Appearance	Colorless to pale yellow liquid[2][4][6]	
Odor	Fatty, green, herbal, waxy[5][7]	
Boiling Point	84-86 °C at 19 mmHg[2][4][5][6]	
Density	0.846 g/mL at 25 °C[5][6]	
Vapor Pressure	0.59 mmHg[1]	
Water Solubility	Not miscible or difficult to mix[4][6]	
Solubility	Soluble in alcohol and fixed oils[1][4][6]	
CAS Number	2548-87-0[1][4][5][6]	

Sources of 2-Octenal:

- Natural Sources: 2-Octenal is a naturally occurring compound found in a variety of plants
 and is a product of lipid peroxidation. It is a known volatile component in olive oil, cooked
 rice, black walnuts, and certain fungi.[3][6][7][8] It also serves as a defensive chemical in
 several insect species.[9][10][11]
- Anthropogenic and Industrial Sources: Due to its distinct flavor profile, 2-Octenal is used as
 a flavoring agent in the food industry and as a fragrance component in perfumery.[1][2][5] It
 can also be generated and released into the environment during the heating of fats and oils
 in cooking processes.

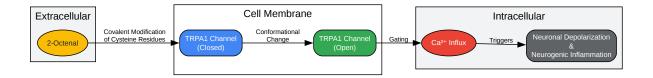
Biological Activity and Key Signaling Pathways

The electrophilic nature of **2-Octenal** allows it to modulate cellular activity through direct interaction with protein sensors, primarily through covalent adduction to cysteine and lysine residues.

Activation of the TRPA1 Ion Channel



2-Octenal is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel expressed in sensory neurons that detects noxious chemical stimuli.[9][10] This activation is central to its role as a sensory irritant. The proposed mechanism involves the covalent modification of cysteine residues within the TRPA1 protein, leading to channel opening, cation influx (primarily Ca²⁺), and neuronal depolarization.[9][12] This cascade results in the sensation of pain and the initiation of neurogenic inflammation through the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[12]



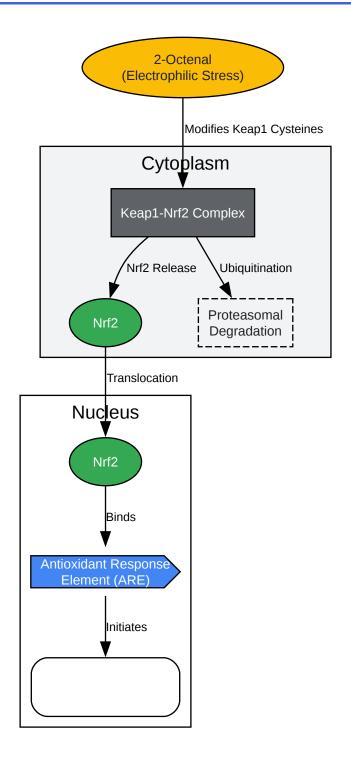
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Caption: **2-Octenal** activates the TRPA1 channel, leading to calcium influx and neurogenic inflammation.

Induction of the Nrf2-Antioxidant Response Pathway

As a reactive electrophile, **2-Octenal** can induce cellular oxidative stress. This stress activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[13][14] Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles like **2-Octenal** can react with cysteine sensors on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of cytoprotective genes, including those for glutathione synthesis and detoxification enzymes.[14][15][16]





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Caption: The Nrf2 antioxidant response pathway is activated by electrophilic stress from **2-Octenal**.

Key Experimental Protocols



Protocol: Determination of Airborne 2-Octenal

This method is based on the standardized collection of VOCs on chemically active cartridges followed by liquid chromatography analysis.[17]

Experimental Workflow Diagram



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Caption: Workflow for quantifying airborne aldehydes like **2-Octenal** using DNPH derivatization.

Methodology:

- Air Sampling: A calibrated air sampling pump is used to draw a known volume of air (e.g., 1-100 L) through a silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (DNPH).
 [17] The flow rate is typically set between 50-1500 mL/min. 2-Octenal reacts with the DNPH to form a stable dinitrophenylhydrazone derivative.
- Sample Preparation: The cartridge is eluted with a precise volume of acetonitrile to desorb the hydrazone derivative.
- Chromatographic Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (typically set at 360 nm). Separation is achieved using a C18 column.
- Quantification: The concentration of the 2-Octenal derivative is determined by comparing its
 peak area to a calibration curve prepared from certified standards of the 2-Octenal-DNPH
 derivative.[17]

Protocol: In Vitro TRPA1 Activation Assay

This cell-based assay measures the ability of a compound to activate the TRPA1 channel by monitoring intracellular calcium influx.[18][19]



Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293t) cells are cultured in DMEM. The cells are transiently transfected with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent.[19] Non-transfected cells are used as a negative control.
- Calcium Indicator Loading: Transfected cells are plated in 96-well plates and incubated. Prior
 to the assay, they are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM,
 Calcium 6) according to the manufacturer's protocol.[19]
- Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). Baseline fluorescence is measured for a set period (e.g., 20-30 seconds).[19]
- Compound Application: A solution of 2-Octenal (at various concentrations) is automatically added to the wells.
- Data Acquisition and Analysis: Fluorescence is continuously monitored for several minutes
 following compound addition. An increase in fluorescence intensity indicates a rise in
 intracellular Ca²⁺, signifying channel activation. The response is quantified by measuring the
 peak fluorescence change over baseline (ΔF/F₀) or the area under the curve.[19] A known
 TRPA1 agonist (e.g., AITC, cinnamaldehyde) is used as a positive control.

Toxicological Profile and Safety

The primary toxicological concerns for **2-Octenal** relate to its irritant properties and its potential for systemic effects as a uremic toxin.

Table 2: Summary of Toxicological Data for 2-Octenal



Endpoint	Finding	Reference
General Toxicity	Identified as a uremic toxin; chronic exposure may lead to renal damage.	[1][2]
Primary Hazard	Classified as an irritant.	[2]
Genotoxicity	Mutation data has been reported.	[6]
Hazardous Decomposition	When heated to decomposition, it emits acrid smoke and irritating vapors.	[6]

Note: Specific LD₅₀ and LC₅₀ values for **2-Octenal** were not available in the searched literature.

Implications for Researchers and Drug Development

The bioactivity of **2-Octenal** presents both challenges and opportunities for therapeutic development.

- TRPA1 as a Therapeutic Target: The activation of TRPA1 by irritants like **2-Octenal** solidifies its role in pain and inflammation.[9][12] This makes the TRPA1 channel a prime target for the development of novel antagonists for analgesic and anti-inflammatory therapies.
- Nrf2 Pathway Modulation: The ability of electrophiles to activate the protective Nrf2 pathway is a key strategy in chemoprevention and the treatment of diseases with an oxidative stress component.[13][14][15] However, the high reactivity of compounds like 2-Octenal necessitates the design of specific, targeted Nrf2 activators that minimize off-target toxicity.
- Toxicological Considerations: For any drug candidate containing an α,β-unsaturated aldehyde moiety, a thorough toxicological evaluation is critical. The potential for covalent adduction to off-target proteins raises concerns about immunogenicity, idiosyncratic toxicity, and other adverse effects.



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